

Application Notes and Protocols for NVP-BSK805 Trihydrochloride

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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939

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Application Notes

NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It demonstrates high affinity for both wild-type JAK2 and its constitutively active V617F mutant form, which is a common driver mutation in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] NVP-BSK805 exhibits significant selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[3]

The primary mechanism of action for NVP-BSK805 is the inhibition of the JAK/STAT signaling pathway. Specifically, it blocks the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of JAK2. This inhibition of STAT5 phosphorylation leads to the suppression of cell proliferation and the induction of apoptosis in cell lines harboring activating JAK2 mutations.[4] Consequently, cell lines with the JAK2 V617F mutation are particularly sensitive to NVP-BSK805. The compound has also been shown to sensitize drug-resistant cancer cells to other chemotherapeutic agents.[5][1]

These characteristics make NVP-BSK805 a valuable tool for studying the role of JAK2 in normal and pathological hematopoiesis, as well as for the preclinical evaluation of JAK2 inhibition as a therapeutic strategy for MPNs and other cancers driven by aberrant JAK2 signaling.

Data Presentation

The following tables summarize the in vitro inhibitory activity of NVP-BSK805 against various JAK kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

Target Enzyme	IC50 (nM)	Notes
JAK2 (JH1 domain)	0.48	ATP-competitive inhibition.[5][3][6]
JAK2 (full-length, wild-type)	0.58 ± 0.03	Potent inhibition of the wild-type enzyme.[5][1]
JAK2 (V617F mutant)	0.56 ± 0.04	High potency against the common activating mutation.[5][1]
JAK1 (JH1 domain)	31.63	Demonstrates selectivity for JAK2 over JAK1.[5][3][6]
JAK3 (JH1 domain)	18.68	Demonstrates selectivity for JAK2 over JAK3.[5][3][6]
TYK2 (JH1 domain)	10.76	Demonstrates selectivity for JAK2 over TYK2.[5][3][6]

Table 2: Anti-proliferative Activity of NVP-BSK805 in Sensitive Cell Lines

Cell Line	Cancer Type	JAK2 Mutation Status	GI50 (nM)	Notes
SET-2	Acute Myeloid Leukemia	V617F	88	A well-established model for JAK2 V617F-driven leukemia.
HEL	Erythroleukemia	V617F	<100	Another JAK2 V617F positive cell line sensitive to NVP-BSK805.
UKE-1	Megakaryoblastic Leukemia	V617F	<100	Sensitive to JAK2 inhibition.
CHRF-288-11	Megakaryoblastic Leukemia	T875N	<100	Demonstrates sensitivity in a cell line with a non-V617F JAK2 mutation.[4]
Ba/F3 (JAK2 V617F)	Pro-B Cell Line (engineered)	V617F	<100	An engineered cell line dependent on JAK2 V617F for survival.
MB-02	Acute Myeloid Leukemia	V617F	<100	Patient-derived cell line.[7]
KYSE-150	Esophageal Squamous Cell Carcinoma	Not specified	~10,000	Used in studies to show radiosensitizing effects.[8][9]
KYSE-150R	Esophageal Squamous Cell Carcinoma	Not specified	~10,000	A radioresistant variant of KYSE-150.[8][9]

KYSE-30	Esophageal Squamous Cell Carcinoma	Not specified	~5,000-10,000	Used in radiosensitization studies. [8] [9]
KYSE-180	Esophageal Squamous Cell Carcinoma	Not specified	~5,000-10,000	Used in radiosensitization studies. [8] [9]
K-562	Chronic Myeloid Leukemia	BCR-ABL fusion	1,500	Used as a negative control, showing lower sensitivity. [10]
CMK	Acute Megakaryoblastic Leukemia	JAK3 A572V	~2,000	Shows lower sensitivity compared to JAK2-mutant lines. [10]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of NVP-BSK805 on sensitive cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of NVP-BSK805 on the proliferation of sensitive cell lines.

Materials:

- **NVP-BSK805 trihydrochloride**
- Sensitive cell line (e.g., SET-2)
- Complete cell culture medium
- 96-well flat-bottom plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Preparation:** Prepare a 10 mM stock solution of NVP-BSK805 in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 1 nM to 10 μ M). Ensure the final DMSO concentration in the wells is less than 0.1%.
- **Cell Treatment:** After the 24-hour incubation, carefully remove the medium and add 100 μ L of the prepared NVP-BSK805 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the NVP-BSK805 concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol details the detection of phosphorylated STAT5 (p-STAT5) in response to NVP-BSK805 treatment.

Materials:

- **NVP-BSK805 trihydrochloride**
- Sensitive cell line (e.g., SET-2)
- Complete cell culture medium
- 6-well plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5
- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of NVP-BSK805 (e.g., 10 nM, 100 nM, 1 μ M) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
- **Cell Lysis:** Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary antibody (anti-p-STAT5) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β -actin.

Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with NVP-BSK805 using flow cytometry.

Materials:

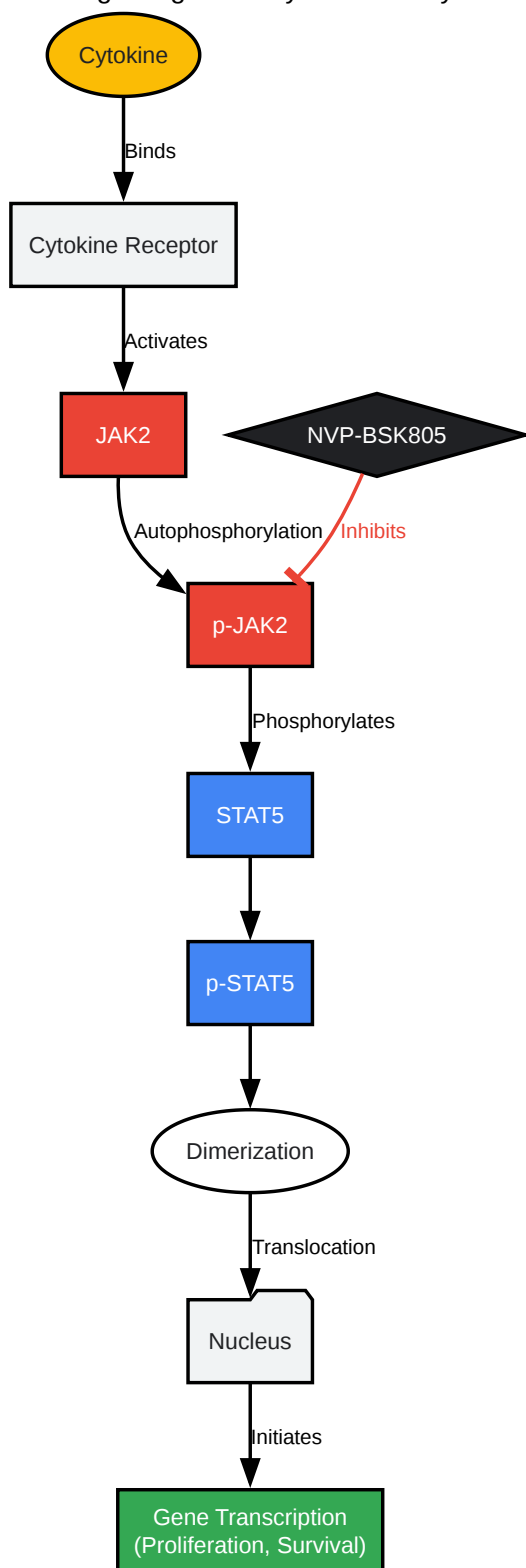
- **NVP-BSK805 trihydrochloride**
- Sensitive cell line (e.g., SET-2)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with different concentrations of NVP-BSK805 for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells twice with cold PBS.
- **Cell Resuspension:** Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

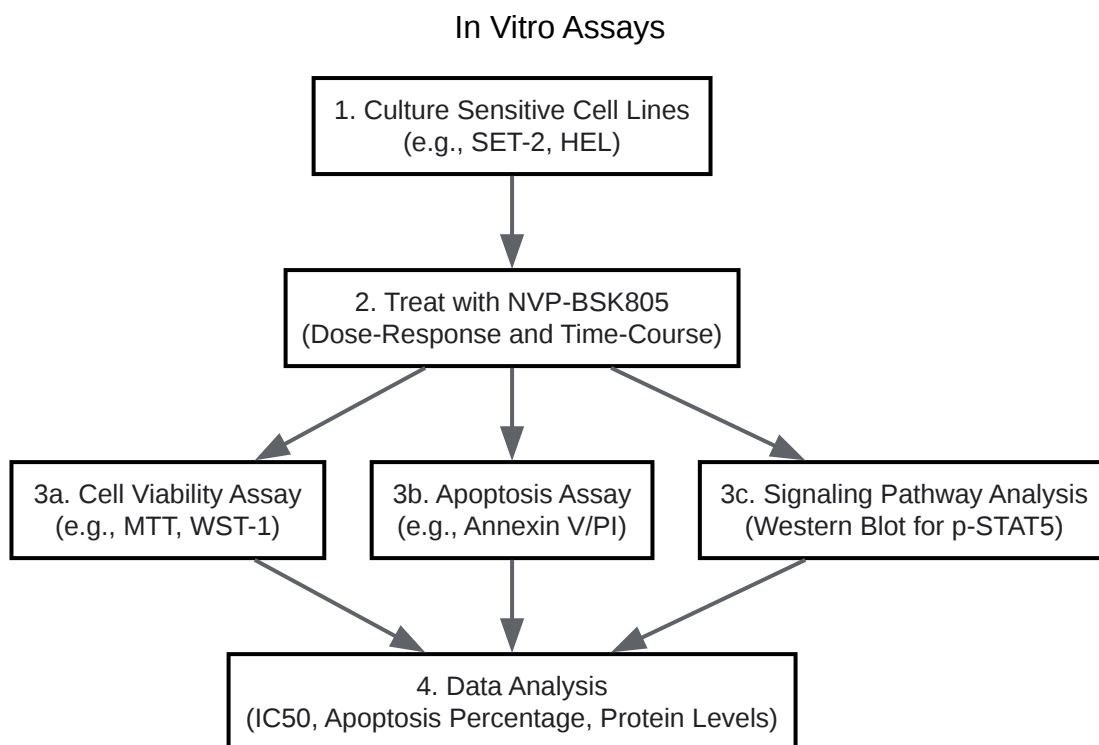
Visualizations

JAK2-STAT5 Signaling Pathway Inhibition by NVP-BSK805

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Caption: Inhibition of the JAK2-STAT5 signaling pathway by NVP-BSK805.

General Experimental Workflow for NVP-BSK805



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Caption: A typical workflow for evaluating NVP-BSK805 in vitro.

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